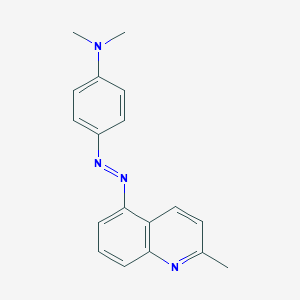
5-((p-(Dimethylamino)phenyl)azo)quinaldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((p-(Dimethylamino)phenyl)azo)quinaldine, also known as DPAQ, is a chemical compound that has been used extensively in scientific research. It is a redox-active fluorescent probe that can be used to detect and measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
Mechanism Of Action
5-((p-(Dimethylamino)phenyl)azo)quinaldine is a redox-active fluorescent probe that can be oxidized by ROS and RNS. Upon oxidation, 5-((p-(Dimethylamino)phenyl)azo)quinaldine undergoes a structural change that results in an increase in fluorescence intensity. The fluorescence intensity of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is directly proportional to the concentration of ROS and RNS in the biological system.
Biochemical And Physiological Effects
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has been used to study the effects of ROS and RNS on cellular signaling pathways, gene expression, and protein function. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the effects of antioxidants on ROS and RNS levels in biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its high selectivity and sensitivity for ROS and RNS detection. It is also easy to use and can be applied to a wide range of biological systems. However, one of the limitations of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments. 5-((p-(Dimethylamino)phenyl)azo)quinaldine also requires a fluorescence spectrophotometer for detection, which may not be available in all laboratories.
Future Directions
For the use of 5-((p-(Dimethylamino)phenyl)azo)quinaldine include the development of new fluorescent probes and the study of cellular senescence and aging.
Synthesis Methods
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinaldine involves the reaction of 5-bromoquinoline with p-dimethylaminobenzene diazonium salt. The resulting product is then reduced with sodium dithionite to yield 5-((p-(Dimethylamino)phenyl)azo)quinaldine. The chemical structure of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is shown below:
Scientific Research Applications
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been widely used as a fluorescent probe to detect and measure ROS and RNS in biological systems. It can be used to study oxidative stress, which is implicated in many diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the role of ROS and RNS in aging and cellular senescence.
properties
CAS RN |
17416-18-1 |
|---|---|
Product Name |
5-((p-(Dimethylamino)phenyl)azo)quinaldine |
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-7-12-16-17(19-13)5-4-6-18(16)21-20-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3 |
InChI Key |
OBNGYXDBTDNGBM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Other CAS RN |
17416-18-1 |
synonyms |
2-Methyl-5-(4-dimethylaminophenylazo)quinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



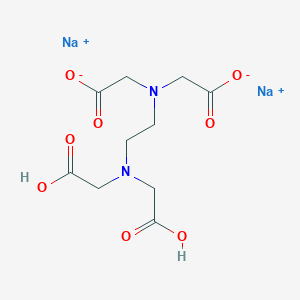

![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
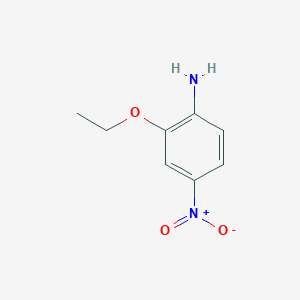
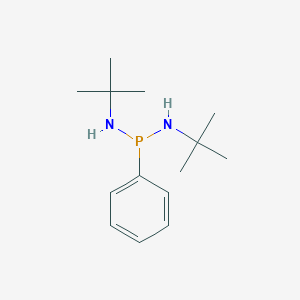
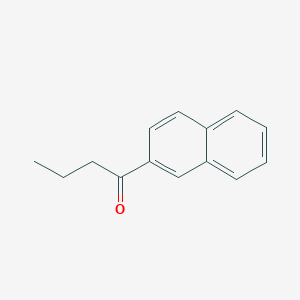
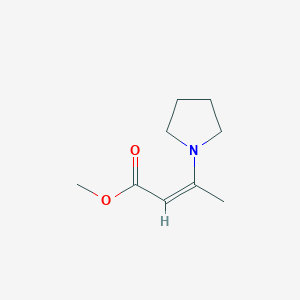

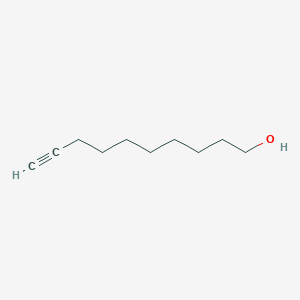
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)
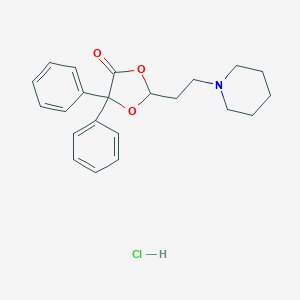
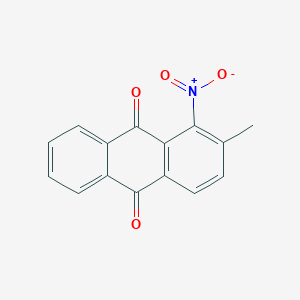
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)